6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Description
6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a methoxy group at position 6 of the quinazoline core and a 4-phenylmethoxyphenyl substituent at the 4-amine position.
Properties
IUPAC Name |
6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARTTYYZTRKYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI261520A involves nucleophilic aromatic displacement of 4-chloroquinazoline derivatives. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for GI261520A are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
GI261520A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinazoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Potassium carbonate in dimethylformamide or other polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further modified for specific applications .
Scientific Research Applications
GI261520A has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of new quinazoline derivatives.
Industry: Utilized in the development of new antibacterial agents and other therapeutic compounds.
Mechanism of Action
GI261520A exerts its effects by selectively inhibiting the activity of epidermal growth factor receptor and erb-b2 receptor tyrosine kinase 2. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signal transduction pathways involved in cell proliferation and survival . Additionally, it targets the PhoP/PhoQ signal transduction system in Salmonella, inhibiting the autokinase activity of PhoQ and downregulating PhoP-activated genes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic substitution, similar to analogs like 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine (5a), which achieved >90% yields .
- Kinase Inhibition: Quinazoline derivatives with methoxy and aryloxy groups (e.g., 7-methoxy-6-[(3-morpholinyl)propoxy]quinazolin-4-amine) demonstrated nanomolar IC₅₀ values against EGFR mutants, suggesting the target compound may share similar efficacy .
Challenges and Opportunities
- Selectivity : While the 4-phenylmethoxyphenyl group may enhance target binding, its bulkiness could limit penetration into CNS tissues, a drawback compared to smaller analogs like 6-methoxy-N-(2-thienylmethyl)quinazolin-4-amine .
- Solubility: The target compound’s high lipophilicity (logP ~3.5 predicted) may necessitate formulation optimization, unlike more polar derivatives such as 6-(6-aminopyridin-3-yl)-N-methylquinazolin-4-amine, which has inherent aqueous solubility .
Biological Activity
6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-aminoquinazolines. This compound is notable for its diverse biological activities, particularly in the field of medicinal chemistry, where it is being investigated for potential anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Anticancer Activity
Research indicates that compounds within the quinazoline class, including 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival.
The proposed mechanisms of action include:
- Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases that are crucial for cancer cell signaling.
- Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells.
- Anti-Angiogenic Properties : Some studies suggest that quinazolines can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for tumor growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies : Laboratory tests have shown that 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 - Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to reduced tumor growth in xenograft models, indicating its potential efficacy as an anticancer agent.
- Mechanistic Insights : Further biochemical assays have revealed that this compound may downregulate the expression of oncogenes while upregulating tumor suppressor genes, contributing to its anticancer effects.
Other Biological Activities
Beyond anticancer properties, preliminary research suggests that 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine may also possess:
- Antimicrobial Activity : Some derivatives in the quinazoline family have shown promise against bacterial strains.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
